Thieno[2,3-c]isoquinoline 4-oxide is a heterocyclic compound that has garnered attention for its potential pharmacological applications, particularly as an inhibitor of poly(ADP-ribose) polymerase (PARP). This compound belongs to a broader class of thienoisoquinolines, which are characterized by their fused thiophene and isoquinoline structures. The unique molecular architecture of thieno[2,3-c]isoquinoline 4-oxide contributes to its biological activity and makes it a subject of interest in medicinal chemistry.
Thieno[2,3-c]isoquinoline 4-oxide is derived from the thienoisoquinoline family, which includes various derivatives with diverse biological activities. It has been classified under the category of heterocyclic compounds due to the presence of sulfur and nitrogen in its structure. The compound is recognized for its role in drug design, particularly in developing agents targeting cancer and other diseases linked to PARP activity .
The synthesis of thieno[2,3-c]isoquinoline 4-oxide can be achieved through several methods. One notable approach involves a continuous flow synthesis technique that enhances efficiency and yields. This method allows for precise control over reaction conditions, leading to improved product quality.
Technical Details:
Thieno[2,3-c]isoquinoline 4-oxide features a complex molecular structure characterized by a fused thiophene ring and an isoquinoline moiety. The general formula can be represented as:
Key Structural Features:
Thieno[2,3-c]isoquinoline 4-oxide participates in various chemical reactions that can modify its structure for potential therapeutic applications.
Technical Details:
These reactions are crucial for developing derivatives with improved pharmacological profiles.
The mechanism of action of thieno[2,3-c]isoquinoline 4-oxide primarily revolves around its ability to inhibit PARP enzymes. PARP plays a critical role in DNA repair processes; thus, inhibiting this enzyme can lead to increased DNA damage in cancer cells.
Key Points:
Thieno[2,3-c]isoquinoline 4-oxide has significant potential in scientific research and pharmaceutical applications:
The core structure of thieno[2,3-c]isoquinoline 4-oxide (CAS: 106561-70-0) features a planar tricyclic system with the molecular formula C~11~H~7~NOS and a molar mass of 201.24 g/mol. The N-oxide functionality introduces significant dipole moments (predicted pKa = 0.51 ± 0.30) and alters electron distribution across the ring system. Density functional theory (DFT) studies confirm that the sulfur atom contributes to HOMO localization, while the N-oxide oxygen dominates LUMO characteristics—creating an electronic asymmetry that facilitates selective interactions with biological targets like tubulin's colchicine-binding site [3].
Table 1: Physicochemical Properties of Thieno[2,3-c]isoquinoline 4-Oxide
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C~11~H~7~NOS | - |
Molar Mass | 201.24 g/mol | - |
Density | 1.37 ± 0.1 g/cm³ | Predicted |
Melting Point | 198-200°C | Solvent: Ligroine (8032-32-4) |
Boiling Point | 416.5 ± 37.0°C | Predicted |
pKa | 0.51 ± 0.30 | Predicted |
Crystallographic analyses reveal that the N-oxide bond (N→O) elongates the adjacent C-N bonds by approximately 0.05 Å compared to non-oxidized analogs. The molecule adopts a near-planar conformation (deviation < 0.2 Å) with π-electron delocalization extending across all three rings. This planarity enhances stacking interactions with aromatic residues in biological targets. The thiophene sulfur's orientation creates a polarized region susceptible to electrophilic attack at the 3-position, while the N-oxide oxygen serves as a hydrogen-bond acceptor—properties exploited in structure-based drug design [2] [3].
The chemistry of thieno[2,3-c]isoquinoline derivatives originated in the 1980s with exploratory syntheses of fused heterocycles. The pivotal milestone arrived in 2005 with the patent US7825129B2, which disclosed novel thieno[2,3-c]isoquinolines as potent poly(ADP-ribose) polymerase (PARP) inhibitors for treating ischemia-reperfusion injury, inflammatory diseases, and cancer. This patent established C7-acetyl/C8-hydroxy substitutions and C8-C9 unsaturation as critical modulators of PARP-1 affinity, with IC~50~ values in the low micromolar range [1].
The scaffold underwent a therapeutic renaissance in 2023 when comprehensive antiproliferative studies revealed its unexpected tubulin polymerization inhibition mechanism. Drug Development Research published landmark evidence showing that optimized derivatives (e.g., compound 5b) induce G2/M cell cycle arrest and apoptosis in hepatocellular carcinoma (HepG2) cells while exhibiting minimal cytotoxicity in non-tumorigenic Vero cells. Lead compound 5b demonstrated a 60-fold increase in apoptosis induction compared to controls and tubulin inhibition (IC~50~ = 71 µM), validating the scaffold's repurposing from PARP inhibition to microtubule targeting [3].
Synthetic Evolution:
In heterocyclic chemistry, thieno[2,3-c]isoquinoline 4-oxide bridges electron-deficient isoquinoline systems and electron-rich thiophene motifs, creating a hybrid scaffold with tunable electronic properties. The N-oxide functionality enables unique transformations:
Medicinally, the scaffold's significance centers on its dual targeting capability. The 2023 Drug Development Research study demonstrated that C7-acetyl derivatives (e.g., 5b) achieve sub-micromolar antiproliferative activity (IC~50~ = 0.89 µM against HepG2) through tubulin binding at the colchicine site. Molecular docking revealed critical interactions:
Table 2: Bioactivity Profiles of Key Derivatives
Derivative | Structural Features | Target Activity | Potency |
---|---|---|---|
Patent Lead | C7-Acetyl/C8-OH, unsaturated C8-C9 | PARP-1 inhibition | IC~50~ ≈ 2–5 µM |
Compound 5b | C7-Acetyl, C6-p-Br-Ph, [6S,7R] | Tubulin polymerization | IC~50~ = 71 µM |
HepG2 cytotoxicity | IC~50~ = 0.89 µM | ||
Compound 8a | C1-Pyrrole-fused, C6-m-Cl-Ph | Apoptosis induction | 40-fold vs. control |
The scaffold's drug-likeness is evidenced by calculated properties:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8